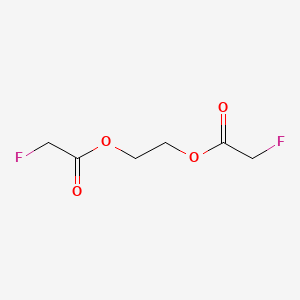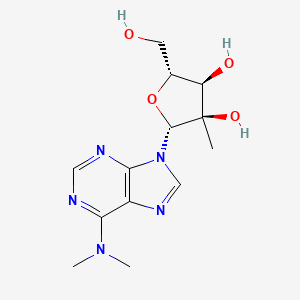![molecular formula C30H29N5O B13417723 N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the aminomethyl, methylphenyl, and phenylmethyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
相似化合物的比较
Similar Compounds
N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide: can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C30H29N5O |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
N-[[3-(aminomethyl)phenyl]methyl]-3-(benzylamino)-2-(2-methylphenyl)imidazo[1,2-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C30H29N5O/c1-21-9-5-6-14-25(21)27-29(32-19-22-10-3-2-4-11-22)35-16-8-15-26(28(35)34-27)30(36)33-20-24-13-7-12-23(17-24)18-31/h2-17,32H,18-20,31H2,1H3,(H,33,36) |
InChI 键 |
GHDZMSDPAMMXSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=C(C3=N2)C(=O)NCC4=CC=CC(=C4)CN)NCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


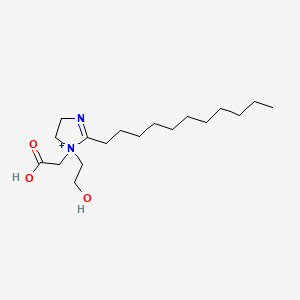
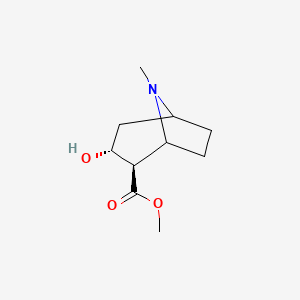
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
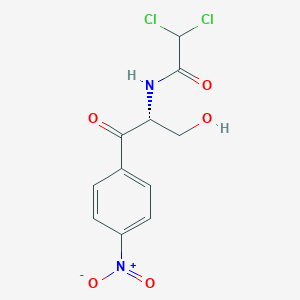
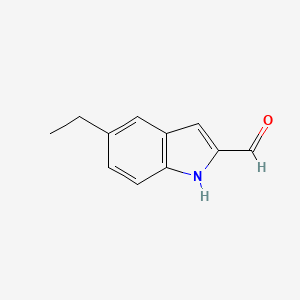
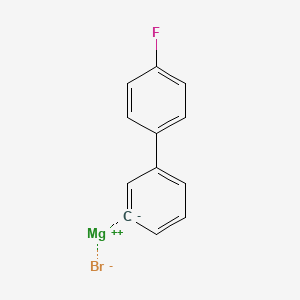
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
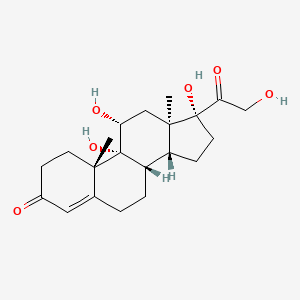
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
